Cas no 2109799-58-6 ((2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one)

(2R)-2-Amino-1-cyclopropyl-3-methylbutan-1-one is a chiral cyclopropane-containing amino ketone with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined (R)-configuration enables precise control in enantioselective reactions, making it valuable for constructing complex molecular architectures. The cyclopropyl group introduces ring strain, which can enhance reactivity in cycloadditions or serve as a bioisostere in drug design. The presence of both amino and ketone functionalities allows for versatile derivatization, including reductive amination or condensation reactions. This compound is particularly useful in medicinal chemistry for probing steric and electronic effects due to its compact yet structurally rigid framework. Proper handling under inert conditions is recommended due to potential sensitivity.
(2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one structure
2109799-58-6 structure
Product Name:(2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one
CAS No:2109799-58-6
MF:C8H15NO
MW:141.210802316666
CID:6182733
PubChem ID:124594906
Update Time:2025-05-22

(2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-798442
    • 2109799-58-6
    • (2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one
    • Inchi: 1S/C8H15NO/c1-5(2)7(9)8(10)6-3-4-6/h5-7H,3-4,9H2,1-2H3/t7-/m1/s1
    • InChI Key: OIUXRCBKXRFLIY-SSDOTTSWSA-N
    • SMILES: O=C([C@@H](C(C)C)N)C1CC1

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.1Ų

(2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one Pricemore >>

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Additional information on (2R)-2-amino-1-cyclopropyl-3-methylbutan-1-one

Compound CAS No. 2109799-58-6: (2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One

(2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One, also known by its CAS number 2109799-58-6, is a unique organic compound with significant applications in various fields of chemistry. This compound is characterized by its complex structure, which includes a cyclopropyl group, an amino group, and a ketone functional group. The presence of these functional groups makes it highly versatile and valuable in both academic research and industrial applications.

The structure of (2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One is intriguing due to the combination of a cyclopropane ring and an amino group. The cyclopropane ring introduces strain into the molecule, which can influence its reactivity and stability. This strain can be harnessed in various chemical reactions to produce desired products with high efficiency. The amino group, on the other hand, adds nucleophilic properties to the molecule, making it suitable for reactions such as nucleophilic additions and substitutions.

Recent studies have highlighted the potential of (2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One in the field of drug discovery. Its unique structure allows it to interact with various biological targets, making it a promising candidate for developing new therapeutic agents. Researchers have explored its ability to inhibit certain enzymes and proteins, which could lead to innovative treatments for diseases such as cancer and neurodegenerative disorders.

In addition to its biological applications, this compound has found utility in organic synthesis as an intermediate. Its ability to undergo various transformations makes it a valuable building block for constructing more complex molecules. For instance, the ketone group can participate in enolate formation, enabling the synthesis of diverse carbon frameworks. Furthermore, the cyclopropyl group can act as a directing group in certain reactions, facilitating the formation of specific stereochemical outcomes.

The synthesis of (2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One involves a series of carefully designed steps to ensure high yields and purity. One common approach involves the alkylation of a suitable amino ketone precursor with a cyclopropane-containing reagent. This method not only ensures the formation of the desired product but also maintains the stereochemistry at the chiral center (the R configuration at position 2). Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the compound.

The physical properties of this compound are also worth noting. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various laboratory techniques, including chromatography and spectroscopy. The compound's stability under normal conditions ensures that it can be stored and handled without significant degradation.

From an environmental perspective, understanding the fate and behavior of (2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microorganisms playing a key role in breaking it down into simpler compounds. This biodegradability reduces concerns about long-term environmental persistence.

In conclusion, (2R)-2-Amino-1-Cyclopropyl-3-Methylbutan-1-One (CAS No. 2109799-586) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, reactivity, and stability make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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